molecular formula C24H27N3O3 B11400930 5-butyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400930
M. Wt: 405.5 g/mol
InChI Key: WMPOCWIBCVHZMY-UHFFFAOYSA-N
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Description

5-butyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: , often referred to as Compound X , is a heterocyclic organic compound. Its chemical structure combines a pyrrolopyrazole core with various substituents. The compound’s unique arrangement of functional groups contributes to its diverse applications in both research and industry.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of Compound X. Here are two common approaches:

  • Condensation Reaction

    • Starting with 2-hydroxybenzaldehyde, the condensation reaction with 3-propoxybenzaldehyde yields the intermediate chalcone.
    • The chalcone undergoes cyclization with butylamine, forming the pyrrolopyrazole ring.
    • The final step involves hydroxylation of the pyrrolopyrazole core using a suitable reagent.
  • Multicomponent Reaction (MCR)

    • An MCR involving 2-hydroxybenzaldehyde, 3-propoxybenzaldehyde, butylamine, and an appropriate catalyst leads to the formation of Compound X directly.

Industrial Production

Industrial-scale production typically employs the MCR method due to its efficiency and scalability.

Chemical Reactions Analysis

Compound X exhibits various chemical reactions:

    Oxidation: Undergoes oxidation at the phenolic hydroxyl group.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Alkyl or aryl groups can be substituted on the butyl or phenyl moieties.

    Cyclization: Intramolecular cyclization reactions lead to the pyrrolopyrazole ring.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).

Major products:

  • Oxidation: 2-hydroxyphenyl ketone.
  • Reduction: 5-butyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ol (the alcohol form).

Scientific Research Applications

Chemistry:

    Catalysis: Compound X serves as a ligand in transition metal catalysis.

    Organic Synthesis: Used in the synthesis of other complex molecules.

Biology and Medicine:

    Anti-inflammatory Properties: Investigated for its potential anti-inflammatory effects.

    Antioxidant Activity: May protect against oxidative stress.

    Drug Development: A scaffold for designing novel pharmaceuticals.

Industry:

    Dye Synthesis: Used in the preparation of dyes and pigments.

    Material Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Compound X stands out due to its specific combination of substituents. Similar compounds include pyrrolopyrazoles with varying side chains, but none precisely match its structure.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O3/c1-3-5-13-27-23(16-9-8-10-17(15-16)30-14-4-2)20-21(25-26-22(20)24(27)29)18-11-6-7-12-19(18)28/h6-12,15,23,28H,3-5,13-14H2,1-2H3,(H,25,26)

InChI Key

WMPOCWIBCVHZMY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCCC

Origin of Product

United States

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